molecular formula C18H10BrFN2S B2713380 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile CAS No. 478245-90-8

2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile

Cat. No.: B2713380
CAS No.: 478245-90-8
M. Wt: 385.25
InChI Key: HXUROZCZHWHGQC-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile is an organic compound characterized by the presence of bromine, fluorine, sulfur, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromothiophenol and 4-fluorobenzaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 4-bromothiophenol with 4-fluorobenzaldehyde under basic conditions to form a thioether intermediate.

    Cyclization: The intermediate undergoes cyclization with malononitrile in the presence of a base such as potassium carbonate to form the nicotinonitrile core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the constant production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or aniline in the presence of a base like sodium hydride (NaH).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Primary Amines: From reduction of the nitrile group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific proteins or enzymes, inhibiting their activity or modulating their function.

    Pathways Involved: The compound can affect various biochemical pathways, depending on its target, such as signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile
  • 2-[(4-Methylphenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile

Uniqueness

2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN2S/c19-13-3-7-15(8-4-13)23-18-17(11-21)16(9-10-22-18)12-1-5-14(20)6-2-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUROZCZHWHGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)SC3=CC=C(C=C3)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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